1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often employed to prepare pyrrolopyridine derivatives . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Major products formed from these reactions include substituted pyrrolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- involves its interaction with specific molecular targets. For example, as an FGFR inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester: This compound has different substituents, which can alter its biological activity and chemical properties.
7-Azaindole: Another pyrrolopyridine derivative with distinct biological activities and applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy- lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-amino-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c9-5-4-3(12)1-2-10-7(4)11-6(5)8(13)14/h1-2H,9H2,(H,13,14)(H2,10,11,12) |
InChI Key |
DUZIVGRVVWPCSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)N |
Origin of Product |
United States |
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